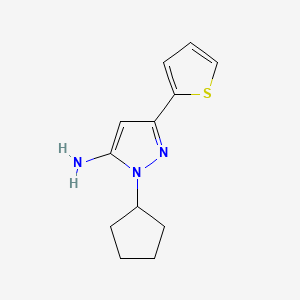
2-フルオロ-4,5-ジメチルフェニルボロン酸ピナコールエステル
説明
2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
医薬品研究において、この化合物は創薬および開発における可能性のために利用されています。 そのボロン酸部分は、特にさまざまな医薬品剤の合成、特にHIV/AIDSやC型肝炎などの疾患の治療に不可欠なプロテアーゼ阻害剤の創出に役立ちます 。この化合物はクロスカップリング反応を受けやすいことから、複雑な有機分子の合成における汎用性の高い中間体となっています。
材料科学
2-フルオロ-4,5-ジメチルフェニルボロン酸ピナコールエステル: は、自己組織化構造を形成する能力により、材料科学において応用されています。 これらの構造は、センサー、触媒、または電子デバイスの構成要素など、特定の機能を持つ新しい材料を作成するために利用できます。ボロン酸エステル基は、他の分子との安定な複合体を形成する上で重要な役割を果たし、新しい材料の開発に不可欠です。
有機合成
この化合物は、有機合成における貴重な構成要素です。 それは、炭素-炭素結合を形成するために不可欠な鈴木・宮浦カップリング反応に関与します。この反応は、医薬品や農薬を含む多くの有機分子の中心構造であるビアリール化合物を構築するために広く用いられています。
触媒
触媒において、2-フルオロ-4,5-ジメチルフェニルボロン酸ピナコールエステルは、触媒または触媒リガンドとして作用することができます。 それは、炭素-窒素結合を形成する反応など、さまざまな化学反応を促進することができます。炭素-窒素結合は、多くの医薬品や農薬に使用されるアミンを作成する上で基本です 。
プロテオミクス研究
この化合物は、プロテオミクス研究においても重要です。それはペプチドとタンパク質を修飾するために使用することができます。これは、タンパク質の機能と相互作用を理解するために不可欠です。 この修飾は、潜在的な薬物標的を特定し、疾患メカニズムを理解するのに役立ちます 。
分析化学
分析化学では、ボロン酸は分子認識要素として使用されます。 それらは、糖に選択的に結合することができ、糖尿病の管理に不可欠なグルコースモニタリングのためのセンサーの開発に役立ちます 。この特定の化合物は、フッ素置換により、そのようなセンサーの選択性と感度を向上させる可能性があります。
作用機序
Target of Action
Boronic esters, in general, are known to be used in suzuki-miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
The 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, like other boronic esters, is involved in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters, including 2-fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is influenced by the ph of the environment .
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to its role in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This leads to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is considerably accelerated at physiological pH .
特性
IUPAC Name |
2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCKKPTOQUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675037 | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-75-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1465699.png)


![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)

![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)





![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
